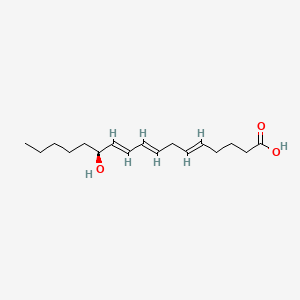
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg . It is a significant product of arachidonic acid metabolism and plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary source of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is the metabolism of arachidonic acid by cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes convert arachidonic acid to prostaglandin H2, which is further metabolized by thromboxane synthase to produce 12-Hydroxyheptadecatrienoic acid . The reaction conditions typically involve the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin .
Industrial Production Methods
Industrial production of this compound involves the use of advanced chromatographic techniques such as ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry for purification and analysis . Solid-phase extraction (SPE) with 3-aminopropyl silica is also employed for sample preparation .
Chemical Reactions Analysis
Types of Reactions
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound also reacts with electrophiles and nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions include 12-oxoheptadecatrienoic acid and other hydroxylated derivatives .
Scientific Research Applications
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the metabolism of arachidonic acid.
Biology: The compound plays a role in cellular signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in wound healing and inflammation.
Industry: The compound is used in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- involves its interaction with the leukotriene B4 receptor 2 (BLT2) . This interaction triggers various cellular responses, including chemotaxis of mast cells and acceleration of wound closure . The compound also acts as an autocrine and paracrine signaling agent, regulating the behavior of its cells of origin and nearby cells .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Ketoheptadecatrienoic acid: A closely related compound formed through the oxidation of 12-Hydroxyheptadecatrienoic acid.
Uniqueness
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is unique due to its specific interaction with the BLT2 receptor and its significant role in wound healing and inflammation . Unlike other similar compounds, it has a distinct stereochemistry and specific biological activities .
Properties
CAS No. |
64234-42-0 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5E,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11+/t16-/m0/s1 |
InChI Key |
KUKJHGXXZWHSBG-WRYGNILJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


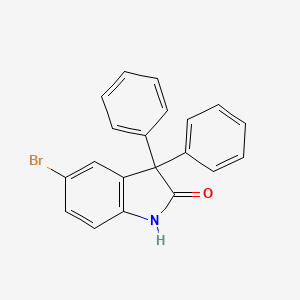
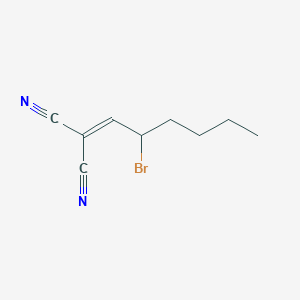
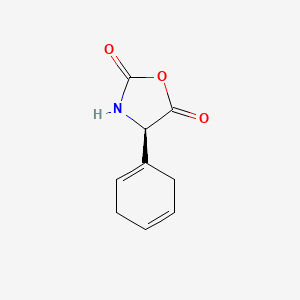
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
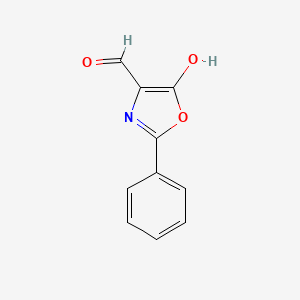
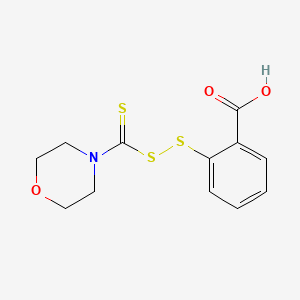

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
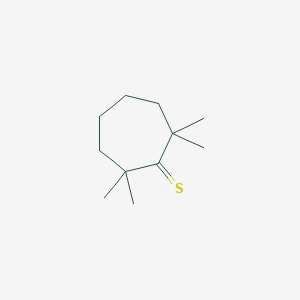
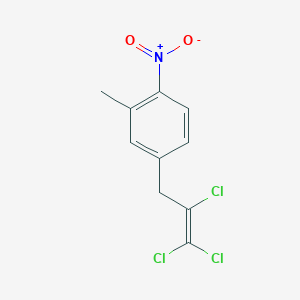
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


